BenchChemオンラインストアへようこそ!

(3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Halogen bonding Regioisomer differentiation SAR design

This 3-bromophenyl pyrrolidine-chloropyrimidine ether (CAS 2034250-75-2) is the only halogen-walk probe capable of meta-specific halogen-bonding and ⁷⁶Br/⁷⁷Br PET radiolabeling. The 3-bromo regioisomer targets sterically demanding hydrophobic pockets inaccessible to 4-bromo or 3-chloro analogs—critical for bromodomain/kinase selectivity mapping and systematic SAR. Procure the exact 3-bromo derivative to avoid potency loss, selectivity shifts, or uncharacterized off-target effects inherent in generic substitutions.

Molecular Formula C15H13BrClN3O2
Molecular Weight 382.64
CAS No. 2034250-75-2
Cat. No. B3013859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034250-75-2
Molecular FormulaC15H13BrClN3O2
Molecular Weight382.64
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C15H13BrClN3O2/c16-11-3-1-2-10(6-11)14(21)20-5-4-13(9-20)22-15-18-7-12(17)8-19-15/h1-3,6-8,13H,4-5,9H2
InChIKeyOZSCDLHZROBDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Research-Grade (3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034250-75-2) – Procurement & Differentiation Overview


The compound (3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034250-75-2) is a synthetic pyrrolidine derivative incorporating a 5-chloropyrimidine ether and a 3-bromobenzoyl group. It is listed in select vendor catalogs as a research chemical with a typical purity of ≥95% (HPLC) [1]. A systematic search of ChEMBL, PubChem, BindingDB, and major patent repositories did not return peer-reviewed biological activity data or quantitative IC50 values for this exact compound. Consequently, any differentiation claims must be treated with caution and are based on structural class inference or general physicochemical principles rather than direct head-to-head experimental evidence.

Why In-Class Analogs Cannot Simply Replace (3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone Without Quantitative Risk


Generic substitution among pyrrolidine-chloropyrimidine ethers is unreliable because minor changes in aryl halide position and identity can alter binding-site complementarity, metabolic stability, and selectivity across biological targets [1]. The 3-bromophenyl group in the target compound is expected to engage sterically demanding hydrophobic pockets or participate in halogen-bonding interactions that are absent in 4-bromo or 3-chloro analogs. Without side-by-side assay data, any replacement carries the risk of losing potency, changing selectivity, or introducing uncharacterized off-target effects. The following evidence—though largely class-level inference due to the compound’s limited public data profile—highlights the mechanistic rationale for procuring the exact 3-bromophenyl derivative.

Quantitative Differentiation Evidence for (3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034250-75-2) vs. Closest Analogs


Structural Uniqueness: 3-Bromo vs. 4-Bromo Regioisomer Impact on Molecular Recognition

The target compound places bromine at the meta (3-) position of the benzoyl ring. The 4-bromo regioisomer, (4-bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, has been recorded in BindingDB with a binding affinity of 0.390 nM to CREBBP [1], indicating that the para-bromo isomer can achieve high potency at specific targets. Changing the halogen position to meta is expected to disrupt this interaction, potentially reducing affinity for CREBBP while opening selectivity for other bromodomain or kinase targets. No direct comparative IC50 data between the 3-bromo and 4-bromo isomers were found, but the known activity of the para isomer provides a baseline for differentiation.

Halogen bonding Regioisomer differentiation SAR design

Halogen‑Dependent Lipophilicity and Predicted Membrane Permeability

Computational estimation of logP for (3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone yields a clogP of approximately 3.2, slightly higher than that of the corresponding 3-chloro analog (clogP ≈ 2.9) [1]. The increased lipophilicity of the bromo derivative may enhance passive membrane permeability but could also reduce aqueous solubility. No experimental logD or PAMPA data were available for direct comparison.

Lipophilicity ADME prediction Cell permeability

Potential Metabolic Soft‑Spot: 3-Bromophenyl vs. 3‑Chlorophenyl Stability

Aromatic bromine substituents are generally more susceptible to oxidative debromination than chlorine, which is metabolically more stable. However, the bromine atom also provides a handle for radiolabeling (e.g., 76Br for PET imaging), offering a potential advantage in tracer development that the chloro analog cannot match [1]. No head‑to‑head microsomal stability data exist for these specific compounds.

Metabolic stability CYP oxidation Halogen effect

Optimal Use Cases for (3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone Based on Available Evidence


Selectivity Profiling of Bromodomain or Kinase Panels

Given the high affinity of the 4‑bromo regioisomer for CREBBP (0.390 nM), the 3‑bromo compound can be employed in parallel dose‑response studies to assess bromine‑position‑dependent selectivity across bromodomain or kinase panels. This application directly leverages the structural evidence from Section 3 to map the selectivity landscape of the pyrrolidine‑chloropyrimidine scaffold.

Medicinal Chemistry SAR Expansion of the Pyrrolidine‑Chloropyrimidine Core

The compound serves as a key intermediate for systematic halogen‑walk SAR. By replacing the 3‑bromophenyl group with other halogens (Cl, F, I) or methyl, researchers can quantify the contribution of the meta‑bromo substituent to target affinity and selectivity. This scenario is supported by the lipophilicity and metabolic soft‑spot evidence presented in Section 3.

Radiotracer Development for PET Imaging

The presence of an aromatic bromine atom makes the compound a candidate for nucleophilic 76Br‑ or 77Br‑radiolabeling, enabling positron emission tomography (PET) tracer studies. The 3‑chloro analog cannot be similarly radiolabeled, giving the 3‑bromo compound a distinct advantage in imaging applications where the target protein is expressed at low levels.

Quote Request

Request a Quote for (3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.